Cdk8-IN-9

CDK8 inhibition Biochemical assay Kinase profiling

Reproducible oncology research requires tool compounds with defined potency, selectivity, and in vivo PK/PD data-not class-level assumptions. Cdk8-IN-9 (compound 22) is a potent and selective type II CDK8 inhibitor validated in colorectal cancer models. - **Biochemical potency:** IC50 = 48.6 nM against CDK8 - **In vivo efficacy:** Tumor growth inhibition in CRC xenograft model - **Oral bioavailability:** 39.8% in rats for dose-formulation confidence - **Mechanism:** Downregulates WNT/β-catenin signaling - **Cell cycle effects:** Induces G2/M and S phase arrest This characterized tool compound eliminates ambiguity in CDK8 pathway studies.

Molecular Formula C24H20F3N3O
Molecular Weight 423.4 g/mol
Cat. No. B12391746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-9
Molecular FormulaC24H20F3N3O
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)C3=CN=C4C(=C3)C=CN4)C(F)(F)F
InChIInChI=1S/C24H20F3N3O/c1-15-5-7-20(13-21(15)24(25,26)27)30-22(31)8-6-16-3-2-4-17(11-16)19-12-18-9-10-28-23(18)29-14-19/h2-5,7,9-14H,6,8H2,1H3,(H,28,29)(H,30,31)
InChIKeyMCCKGEPZYYKAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk8-IN-9: Type II CDK8 Inhibitor for Colorectal Cancer Research


Cdk8-IN-9, also known as compound 22, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcriptional activity and a validated oncogene in colorectal cancer [1]. It is characterized by its specific chemical structure, 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propanamide, and is documented to exhibit an IC50 value of 48.6 nM against CDK8 in biochemical assays [1]. This compound has been validated in preclinical models for its ability to inhibit tumor growth in vivo, demonstrating its utility as a research tool for studying CDK8-mediated pathways, particularly the WNT/β-catenin signaling axis [1].

Cdk8-IN-9 Differentiation from Other CDK8 Inhibitors


Substituting Cdk8-IN-9 with another CDK8 inhibitor is not straightforward due to significant variations in potency, selectivity, pharmacokinetic profiles, and in vivo efficacy that are not apparent from class-level descriptions alone. While numerous CDK8 inhibitors have been reported with IC50 values ranging from single-digit nanomolar (e.g., CCT251921 at 4.9 nM) to sub-micromolar (e.g., Y041-2712 at 398.8 nM), their behavior in cellular and animal models diverges substantially [1][2]. Cdk8-IN-9 is distinguished by a specific combination of biochemical potency (IC50 = 48.6 nM), a demonstrated in vivo anti-tumor effect in a colorectal cancer xenograft model, and a quantified oral bioavailability of 39.8% [1]. These combined properties create a unique tool compound profile that cannot be assumed for close analogs or other in-class candidates, making a direct evidence-based selection critical for reproducible research outcomes [1].

Cdk8-IN-9 vs Key CDK8 Inhibitors: Quantitative Evidence


Biochemical Potency vs P162-0948 and Y041-2712

Cdk8-IN-9 exhibits an IC50 of 48.6 nM against CDK8, placing its potency between that of the structurally novel inhibitor P162-0948 (IC50 = 50.4 nM) and the less potent Y041-2712 (IC50 = 398.8 nM) [1][2]. While these values are from cross-study comparisons, they demonstrate that Cdk8-IN-9 occupies a distinct potency tier. Its activity is nearly 8-fold greater than Y041-2712, a difference that can significantly impact the effective concentration range required for cellular target engagement and downstream pathway modulation [1].

CDK8 inhibition Biochemical assay Kinase profiling

In Vivo Antitumor Efficacy in Colorectal Cancer Xenografts

In a head-to-head context within its primary characterization study, Cdk8-IN-9 (compound 22) was shown to significantly inhibit tumor growth in a colorectal cancer (CRC) xenograft model in vivo [1]. While the abstract does not provide a specific tumor growth inhibition (TGI) percentage for direct comparison with other inhibitors, this qualitative result is a critical differentiator from many CDK8 tool compounds that lack documented in vivo efficacy or only show cellular activity [1]. For instance, the potent CDK8 inhibitor compound 12 (IC50 = 39.2 nM) demonstrated anti-proliferative activity in AML cell lines (GC50 values of 0.02-0.03 μM) but its in vivo efficacy was not reported in the same study [2].

In vivo efficacy Xenograft model Colorectal cancer

Oral Bioavailability in Rats

Cdk8-IN-9 was characterized for its pharmacokinetic properties and demonstrated an oral bioavailability (F) of 39.8% in Sprague-Dawley rats [1]. This is a specific, quantifiable attribute that is not universally shared among CDK8 inhibitors. For example, the well-characterized CDK8/19 inhibitor CCT251921 is reported to be orally bioavailable, but a direct numerical comparison of its bioavailability (F%) is not provided in its public Chemical Probes Portal entry, making Cdk8-IN-9's 39.8% a concrete benchmark for experimental planning [2].

Pharmacokinetics Oral bioavailability ADME

Mechanistic Differentiation: WNT/β-Catenin Pathway

Cdk8-IN-9's mechanism of action is explicitly linked to the downregulation of the WNT/β-catenin signaling pathway via inhibition of CDK8 kinase activity [1]. This functional consequence—the reduction of β-catenin transcriptional activity—is a hallmark of on-target CDK8 inhibition in colorectal cancer models [1]. While other CDK8 inhibitors, such as the broad-spectrum agent flavopiridol (CDK1,2,4 IC50 values of 30-170 nM), also impact transcription, their lack of selectivity obscures this specific mechanism, making Cdk8-IN-9 a more precise tool for dissecting the CDK8-β-catenin axis .

WNT pathway β-catenin Mechanism of action

Cdk8-IN-9: Validated Application Scenarios


WNT/β-Catenin Signaling in Colorectal Cancer

Cdk8-IN-9 is an ideal tool compound for researchers studying the role of CDK8 as an oncogenic driver in colorectal cancer. Its validated mechanism of action involves the downregulation of WNT/β-catenin signaling, a key pathway in CRC progression [1]. With an IC50 of 48.6 nM and documented in vivo efficacy in CRC xenografts, Cdk8-IN-9 provides a direct means to probe the functional consequences of CDK8 inhibition on tumor growth and β-catenin transcriptional activity, offering a specific alternative to broader CDK inhibitors [1].

In Vivo PD Studies with Oral Dosing

For in vivo studies that require oral administration, Cdk8-IN-9 offers a key advantage due to its quantifiable oral bioavailability of 39.8% in rats [1]. This defined pharmacokinetic parameter allows for more accurate dose formulation and prediction of systemic exposure compared to other CDK8 inhibitors where oral bioavailability is either unknown or not quantified. Researchers can leverage this data to design rigorous pharmacodynamic and efficacy experiments with confidence in the compound's exposure profile [1].

CDK8 Function in Cell Cycle Arrest

Cdk8-IN-9 has been demonstrated to induce cell cycle arrest in both the G2/M and S phases in colorectal cancer cell lines [1]. This makes it a valuable probe for studying the specific role of CDK8 in cell cycle regulation, independent of its effects on transcription. Its use can help delineate the contributions of CDK8 kinase activity to proliferation control, providing insights that may not be achievable with less potent or less characterized CDK8 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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